Methyl 2-(4-methylbenzene-1-sulfonyl)hex-4-enoate
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Overview
Description
Methyl 2-(4-methylbenzene-1-sulfonyl)hex-4-enoate is an organic compound that belongs to the class of sulfonyl esters This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a hex-4-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methylbenzene-1-sulfonyl)hex-4-enoate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with hex-4-enoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting intermediate is then esterified using methanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylbenzene-1-sulfonyl)hex-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Sulfonamides or sulfonothiols.
Scientific Research Applications
Methyl 2-(4-methylbenzene-1-sulfonyl)hex-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylbenzene-1-sulfonyl)hex-4-enoate involves its interaction with molecular targets such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This interaction can disrupt specific biochemical pathways, making the compound useful as a research tool in studying enzyme functions.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of Methyl 2-(4-methylbenzene-1-sulfonyl)hex-4-enoate.
Methyl 4-methylbenzenesulfonate: Similar structure but lacks the hex-4-enoate moiety.
Hex-4-enoic acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the combination of the sulfonyl and hex-4-enoate groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where such properties are desired.
Properties
CAS No. |
112778-42-4 |
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Molecular Formula |
C14H18O4S |
Molecular Weight |
282.36 g/mol |
IUPAC Name |
methyl 2-(4-methylphenyl)sulfonylhex-4-enoate |
InChI |
InChI=1S/C14H18O4S/c1-4-5-6-13(14(15)18-3)19(16,17)12-9-7-11(2)8-10-12/h4-5,7-10,13H,6H2,1-3H3 |
InChI Key |
YHMRNDQBOYNVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(C(=O)OC)S(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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